(2S)-2-Amino-3-azidopropanoic acid hydrochloride
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Overview
Description
(2S)-2-Amino-3-azidopropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group (-N3) attached to the alpha carbon of an amino acid backbone, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-azidopropanoic acid hydrochloride typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an amino acid derivative, such as (S)-2-Amino-3-chloropropanoic acid, is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in an aqueous or polar aprotic solvent at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-azidopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Triphenylphosphine (PPh3) is commonly used in the Staudinger reaction.
Major Products
Oxidation: Nitro derivatives of the amino acid.
Reduction: Amino derivatives of the amino acid.
Substitution: Iminophosphorane intermediates, which can further react to form amines.
Scientific Research Applications
(2S)-2-Amino-3-azidopropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-azidopropanoic acid hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the azido group can be used to modify proteins or nucleic acids through bioorthogonal reactions, allowing for the study of biological processes in living cells. The compound can also act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-chloropropanoic acid: A precursor in the synthesis of (2S)-2-Amino-3-azidopropanoic acid hydrochloride.
(S)-2-Amino-3-bromopropanoic acid: Another halogenated derivative used in similar synthetic routes.
(S)-2-Amino-3-iodopropanoic acid: An iodinated analog with similar reactivity.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific bioorthogonal reactions. This makes it particularly valuable in applications requiring selective modification of biomolecules without interfering with native biological processes.
Properties
CAS No. |
105661-40-3; 1379690-01-3 |
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Molecular Formula |
C3H7ClN4O2 |
Molecular Weight |
166.57 |
IUPAC Name |
[(1R)-2-azido-1-carboxyethyl]azanium;chloride |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1 |
InChI Key |
MQDWRZHPCDDSJZ-HSHFZTNMSA-N |
SMILES |
C(C(C(=O)O)[NH3+])N=[N+]=[N-].[Cl-] |
solubility |
not available |
Origin of Product |
United States |
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